molecular formula C8H8N4S B1268680 1-Benzyl-1H-tetrazole-5-thiol CAS No. 33898-72-5

1-Benzyl-1H-tetrazole-5-thiol

Cat. No. B1268680
CAS RN: 33898-72-5
M. Wt: 192.24 g/mol
InChI Key: KPUKRKAPMFWIBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-1H-tetrazole-5-thiol involves a multi-step process starting with commercially available benzyl isothiocyanate. This precursor is reacted with sodium azide in water to yield the desired tetrazole derivative through a nucleophilic substitution reaction followed by cyclization. The process is efficient and results in the formation of 1-benzyl-1H-tetrazole-5-thiol with high yield under optimized conditions, highlighting the accessibility of this compound for further studies and applications (Dhayanithi et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-tetrazole-5-thiol and its derivatives has been extensively studied using various analytical techniques including X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies. These studies reveal that the compound often crystallizes in a monoclinic system with specific space groups, and the structure exhibits intermolecular hydrogen bonding, contributing to its stability and solid-state properties (Mahmood et al., 2015).

Chemical Reactions and Properties

1-Benzyl-1H-tetrazole-5-thiol participates in various chemical reactions, including regioselective hydroamination, highlighting its reactivity and potential as a versatile building block in organic synthesis. The presence of both the tetrazole and thiol functional groups enables a wide range of chemical transformations, making it a valuable compound for the development of more complex molecules (Savolainen et al., 2014).

Scientific Research Applications

Antibacterial and Antifungal Activities

1-Benzyl-1H-tetrazole-5-thiol has been studied for its potential in the field of antibacterial and antifungal activities. Dhayanithi et al. (2011) synthesized several 5-thio-substituted tetrazole derivatives, including 1-benzyl-1H-tetrazole-5-thiol, and evaluated their antibacterial and antifungal properties. These compounds demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug discovery (Dhayanithi et al., 2011).

Synthesis and Characterisation of Novel Derivatives

The synthesis and characterization of novel derivatives of 1-Benzyl-1H-tetrazole-5-thiol have been a focus area, with researchers exploring various methods and applications. Mekky and Thamir (2019) synthesized new derivatives of 1-phenyl-1H-tetrazole-5-thiol and evaluated their antimicrobial activities. The study provides insights into the structural properties and potential applications of these derivatives in the pharmaceutical industry (Mekky & Thamir, 2019).

Application in Synthesis of Novel Compounds

The chemical properties of 1-Benzyl-1H-tetrazole-5-thiol have been utilized in the synthesis of various novel compounds. For instance, Habibi et al. (2018) developed a novel tetrazole functionalized polymer-supported palladium nano-catalyst using 1-phenyl-1H-tetrazole-5-thiol. This catalyst was then employed in the synthesis of different N-benzylated arylcyanamides, demonstrating the compound's utility in catalysis and synthetic chemistry (Habibi, Heydari, & Faraji, 2018).

Antimicrobial Activity of Silver(I) Complexes

The compound has also been used in the synthesis of silver(I) complexes with notable antimicrobial activity. Andrejević et al. (2018) reported the synthesis and structural characterization of silver(I) complexes using 1-benzyl-1H-tetrazoles, including 1-benzyl-1H-tetrazole-5-thiol. These complexes exhibited remarkable inhibiting activity against a broad panel of bacteria and fungi, suggesting their potential in antimicrobial applications (Andrejević et al., 2018).

Corrosion Inhibition Studies

1-Benzyl-1H-tetrazole-5-thiol has been investigated for its role in corrosion inhibition. Khaled et al. (2009) studied the inhibitive effect of tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, on aluminum corrosion in acid solutions. Their findings revealed that these compounds act as effective corrosion inhibitors, opening up possibilities for their application in materials science and engineering (Khaled, Khaled, & Al‐qahtani, 2009).

Safety And Hazards

Tetrazoles are burst vigorously on exposure to shock, fire, and heat on friction . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . Their synthesis can be approached in eco-friendly ways, which makes them a promising area for future research .

properties

IUPAC Name

1-benzyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUKRKAPMFWIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358952
Record name 1-Benzyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-tetrazole-5-thiol

CAS RN

33898-72-5
Record name 1-Benzyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Dhayanithi, SS Shafi, K Kumaran… - Journal of the Serbian …, 2011 - doiserbia.nb.rs
… To a solution of 1,3-dibromopropane (10 g, 50 mmol) in tetrahydrofuran (200 mL), 1-benzyl-1H-tetrazole-5-thiol (2) (1.92 g, 10 mM) was added portionwise at 25–30 C and then stirred …
Number of citations: 62 doiserbia.nb.rs
R Varala, BH Babu - Molecular Docking, 2018 - books.google.com
… of their antibacterial and antifungal properties, industrially accessible benzyl isothiocyanate (30) and sodium azide respond in presence of water to create 1-benzyl-1H-tetrazole-5-thiol (…
Number of citations: 7 books.google.com
K Kubendiran, J Raguraman, S Kamil… - Asian Journal of …, 2011 - indianjournals.com
A simple and efficient experimental procedure for the synthesis of novel pyridazinone derivatives containing 5-mercaptoTetrazole moiety was developed in the presence of several Aryl/…
Number of citations: 5 www.indianjournals.com
MA Gouda, M Al-Ghorbani, MH Helal… - Synthetic …, 2020 - Taylor & Francis
… Dhayanithi et al. prepared 1-benzyl-1H-tetrazole-5-thiol via reaction between benzyl isothiocyanate 83 and sodium azide in water. The isolated compound 84 was treated with 1,3-…
Number of citations: 8 www.tandfonline.com
J Němeček, P Sychra, M Macháček, M Benková… - European journal of …, 2017 - Elsevier
… The product was prepared via Method A, and 1-benzyl-1H-tetrazole-5-thiol (13f) was used as the reactant. The reaction mixture was heated for 20 h. The product was purified using …
Number of citations: 43 www.sciencedirect.com

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